H-beta-Ala-beta-ala-beta-ala-OH molecular structure
H-beta-Ala-beta-ala-beta-ala-OH molecular structure
An In-depth Technical Guide to the Molecular Structure of H-β-Ala-β-Ala-β-Ala-OH
Abstract
Oligomers of β-amino acids, or β-peptides, represent a fascinating class of molecules that bridge the gap between traditional small molecules and larger biologics. Their unique backbone, extended by one carbon atom per residue compared to their α-peptide counterparts, endows them with remarkable properties, including profound proteolytic stability and the ability to form stable, predictable secondary structures.[1][2] This guide provides a comprehensive technical overview of the β-tripeptide H-β-Ala-β-Ala-β-Ala-OH, a fundamental model system for understanding the structural and functional principles of β-oligomers. We will explore its synthesis, purification, and detailed structural characterization, offering both theoretical insights and practical, field-proven protocols for researchers, chemists, and drug development professionals.
Introduction to β-Tri-Alanine: A Protease-Resistant Scaffold
H-β-Ala-β-Ala-β-Ala-OH, hereafter referred to as (β-Ala)₃, is a tripeptide composed of three repeating β-alanine units. Unlike natural peptides constructed from α-amino acids, β-peptides are generally not recognized by proteases, rendering them exceptionally resistant to enzymatic degradation.[2] This intrinsic stability makes them highly attractive candidates for peptidomimetic drugs, as they can overcome the short in-vivo half-lives that plague many α-peptide-based therapeutics.[2]
The additional methylene group in the backbone of each β-alanine residue grants (β-Ala)₃ increased conformational flexibility, allowing it to access a diverse landscape of secondary structures not available to α-peptides. These include various helices and sheet-like structures, which can be precisely controlled through sequence design.[2][3] As a simple, non-chiral oligomer, (β-Ala)₃ serves as an essential tool for fundamental studies into β-peptide folding, aggregation, and molecular recognition.
Synthesis and Purification Workflow
The production of high-purity (β-Ala)₃ for structural and functional studies relies on a well-established workflow combining solid-phase synthesis with chromatographic purification.
Solid-Phase Peptide Synthesis (SPPS)
Modern peptide synthesis overwhelmingly employs solid-phase techniques, which offer high yields and facilitate purification. The standard approach for (β-Ala)₃ utilizes Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry.[4]
The causality behind this choice is rooted in efficiency and reaction orthogonality. The Fmoc group is stable under the acidic conditions used for side-chain deprotection but is cleanly removed by a mild base (e.g., piperidine), allowing for sequential addition of amino acid residues without damaging the growing peptide chain.
Caption: Standard workflow for Fmoc-based solid-phase synthesis of (β-Ala)₃.
Experimental Protocol: SPPS of (β-Ala)₃
-
Resin Swelling: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel.
-
First Amino Acid Loading: Add Fmoc-β-Ala-OH (3 equivalents) and N,N-diisopropylethylamine (DIEA) (6 equivalents) to the resin. Agitate for 2 hours. Cap any unreacted sites with methanol.
-
Fmoc Deprotection: Wash the resin with DCM. Add 20% piperidine in dimethylformamide (DMF) and agitate for 10 minutes. Repeat once. Wash thoroughly with DMF and DCM.
-
Second Amino Acid Coupling: Dissolve Fmoc-β-Ala-OH (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF. Add to the resin and agitate for 2 hours.
-
Repeat Steps 3 & 4: Perform another cycle of deprotection and coupling for the third and final β-alanine residue.
-
Final Deprotection: Remove the N-terminal Fmoc group as described in step 3.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) and agitate for 2 hours.
-
Precipitation: Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
Purification by Reverse-Phase HPLC (RP-HPLC)
While SPPS is efficient, side reactions necessitate a robust purification step. RP-HPLC is the gold standard, separating the target peptide from deletion sequences and other impurities based on hydrophobicity.[5]
Experimental Protocol: RP-HPLC Purification
-
Sample Preparation: Dissolve the crude (β-Ala)₃ pellet in a minimal amount of a suitable solvent, often 1% aqueous ammonium hydroxide (NH₄OH) to break up aggregates, followed by dilution in the initial mobile phase.[6]
-
Column: Use a preparative C18 column.
-
Mobile Phases:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile (ACN)
-
-
Gradient: Run a linear gradient, for example, from 5% to 50% Solvent B over 30 minutes. The exact gradient must be optimized based on analytical test runs.
-
Detection & Fractionation: Monitor the elution profile at 220 nm. Collect fractions corresponding to the major peak.
-
Analysis and Lyophilization: Analyze the collected fractions for purity using analytical HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain a fluffy white powder.
Comprehensive Structural Characterization
Determining the molecular structure of (β-Ala)₃ requires a multi-modal approach, combining techniques that probe different aspects of its architecture, from atomic connectivity to global conformation in solution.
Caption: Relationship between analytical methods and the structural data they provide.
Mass Spectrometry (MS)
MS is indispensable for confirming the successful synthesis of the target peptide. It provides a precise measurement of the molecular mass, validating the peptide's identity and purity.
| Parameter | Value | Source |
| Molecular Formula | C₉H₁₇N₃O₄ | Calculated |
| Average Molecular Weight | 231.25 g/mol | Calculated |
| Monoisotopic Mass | 231.1219 Da | Calculated |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the three-dimensional structure of peptides in solution.[7] For (β-Ala)₃, ¹H NMR provides the initial fingerprint, while 2D experiments (COSY, TOCSY, NOESY) are used to assign resonances and derive structural restraints.
-
¹H NMR: The spectrum of (β-Ala)₃ is relatively simple due to its repeating units. Key resonances include the α-CH₂ and β-CH₂ protons of the backbone and the amide (NH) protons. Chemical shifts are sensitive to the local electronic environment and conformation.
-
2D NMR: NOESY experiments are particularly crucial, as they detect through-space correlations between protons that are close to each other (< 5 Å), providing the distance restraints needed to calculate a solution structure. For a small, flexible peptide like (β-Ala)₃, these experiments reveal the ensemble of conformations it populates in solution.[2]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 1-2 mg of lyophilized (β-Ala)₃ in 500 µL of a suitable deuterated solvent (e.g., D₂O or H₂O/D₂O 90/10). Add a small amount of a reference standard like DSS or TSP.
-
Data Acquisition: Acquire a suite of spectra on a high-field NMR spectrometer (≥ 500 MHz), including ¹H, ¹³C, COSY, TOCSY, and NOESY experiments at a controlled temperature (e.g., 298 K).
-
Data Processing and Analysis: Process the spectra using appropriate software (e.g., TopSpin, NMRPipe). Assign all proton and carbon resonances.
-
Structure Calculation: Integrate NOESY cross-peaks to generate distance restraints. Use these restraints in a molecular dynamics or distance geometry program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures consistent with the experimental data.
Vibrational and Circular Dichroism Spectroscopy
While NMR provides high-resolution detail, other spectroscopic methods offer valuable insights into the overall conformational preferences of the peptide backbone.
-
Infrared (IR) and Raman Spectroscopy: The amide I band (1600-1700 cm⁻¹) in the IR and Raman spectra is highly sensitive to the peptide's secondary structure. The frequency and shape of this band can distinguish between extended β-strand-like structures, helices, and disordered conformations.[3]
-
Circular Dichroism (CD) Spectroscopy: CD measures the differential absorption of left- and right-circularly polarized light. The resulting spectrum provides a qualitative and sometimes quantitative assessment of the secondary structure content. While (β-Ala)₃ is achiral, induced circular dichroism can sometimes be observed upon binding to other molecules or aggregation. For chiral β-peptides, CD is a primary tool for structural assessment.[8]
Physicochemical Properties and Potential Applications
The unique structural features of (β-Ala)₃ and related β-peptides translate into properties that are highly desirable in biomedical and materials science research.
| Property | Description / Value | Significance |
| Proteolytic Stability | Highly resistant to degradation by common proteases (e.g., trypsin, chymotrypsin, pepsin).[2] | Enables use as long-lasting peptidomimetic drugs with improved pharmacokinetic profiles. |
| Secondary Structure | Capable of forming stable, predictable secondary structures (helices, sheets).[1][2] | Provides a rigid scaffold for presenting functional groups in a defined 3D orientation, crucial for designing inhibitors or mimetics of protein-protein interactions. |
| Solubility | Generally soluble in aqueous buffers, depending on pH. | Facilitates handling and formulation for biological assays and therapeutic applications. |
| Biological Activity | The β-alanine monomer is a neurotransmitter agonist.[9][10] Oligomers can be designed to mimic or block biological interactions. | Serves as a starting point for developing novel therapeutics targeting receptors or enzymes. |
Conclusion and Future Directions
H-β-Ala-β-Ala-β-Ala-OH is more than a simple oligomer; it is a foundational tool for the field of β-peptide science. Its straightforward synthesis and structural analysis provide a clear window into the principles governing the folding and function of this important class of non-natural polymers. The insights gained from studying (β-Ala)₃ and its derivatives continue to drive innovation in drug discovery, where proteolytic resistance and structural pre-organization are paramount. Future research will undoubtedly leverage this fundamental knowledge to create more complex β-peptide architectures with tailored functions, from potent enzyme inhibitors and receptor modulators to self-assembling nanomaterials and advanced drug delivery vehicles.
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